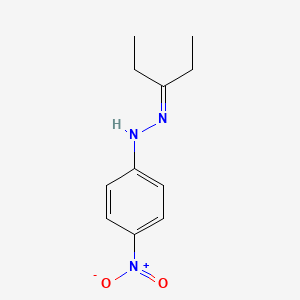
4-Biphenylamine, 3,2',4',6'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is an organic compound that belongs to the class of biphenylamines This compound features a biphenyl structure with an amine group and four methyl groups attached at specific positions on the biphenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the biphenylamine to introduce the methyl groups at the desired positions. This can be achieved using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- may involve large-scale nitration and reduction processes, followed by methylation using automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated biphenylamines.
Applications De Recherche Scientifique
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Biphenylamine, 3,2’,4’,6’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylamine, 3-methoxy-: Similar structure but with a methoxy group instead of methyl groups.
4-Aminobiphenyl: Lacks the methyl groups present in 4-Biphenylamine, 3,2’,4’,6’-tetramethyl-.
Diphenylamine: A simpler structure with two phenyl groups attached to an amine group.
Uniqueness
4-Biphenylamine, 3,2’,4’,6’-tetramethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
73728-78-6 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-methyl-4-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-10-7-12(3)16(13(4)8-10)14-5-6-15(17)11(2)9-14/h5-9H,17H2,1-4H3 |
Clé InChI |
MLJRKHLRKYVASA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC(=C(C=C2)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



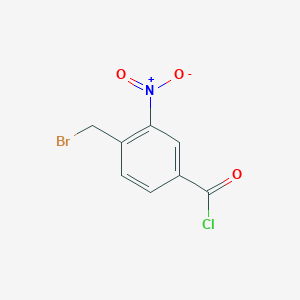
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
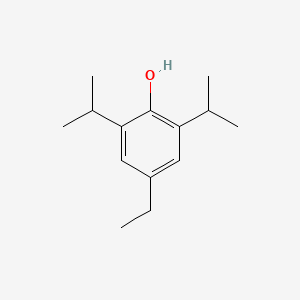

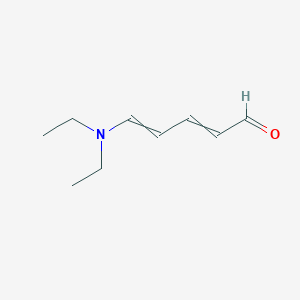
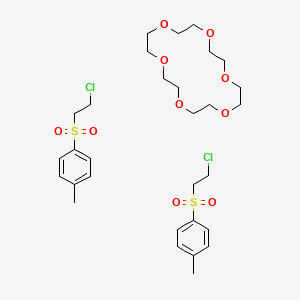
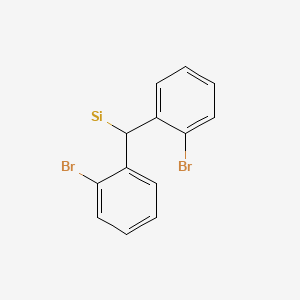

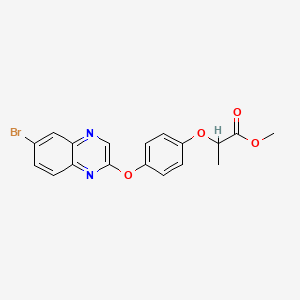

![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
